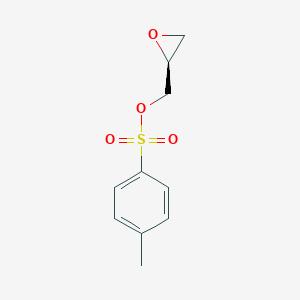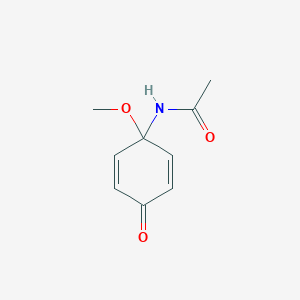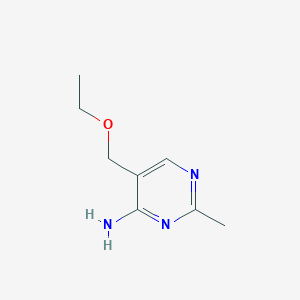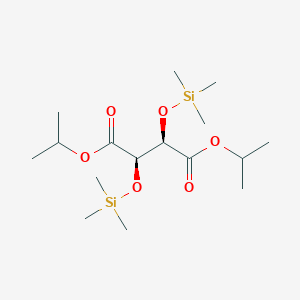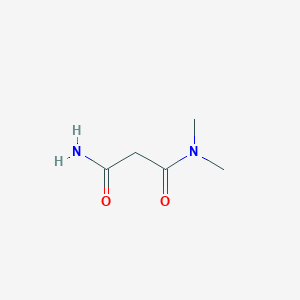![molecular formula C20H16 B135107 2,3-Dimethylbenzo[a]anthracene CAS No. 1348514-35-1](/img/structure/B135107.png)
2,3-Dimethylbenzo[a]anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,3-Dimethylbenzo[a]anthracene is a type of polycyclic aromatic hydrocarbon . It is a yellow to greenish-yellow solid with maximum fluorescence at 440 nm and exhibits bluish-violet fluorescence in UV light . The molecule contains a total of 39 bonds, including 23 non-H bonds, 21 multiple bonds, 21 aromatic bonds, 4 six-membered rings, and 3 ten-membered rings .
Synthesis Analysis
The synthesis of anthracene derivatives like 2,3-Dimethylbenzo[a]anthracene has been a subject of extensive research due to their interesting photophysical, photochemical, and biological properties . Some of the most common methods to obtain substituted anthracenes include Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, Bradsher-type reactions from diarylmethanes, and more recently, metal-catalyzed reactions with alkynes .Molecular Structure Analysis
The molecular structure of 2,3-Dimethylbenzo[a]anthracene includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 3D structure of the molecule can be viewed using specific software .Chemical Reactions Analysis
7,12-Dimethylbenz[a]anthracene (DMBA), a polycyclic aromatic hydrocarbon (PAH), has been used extensively as a model carcinogen in cancer research . The lymphotoxicity of DMBA is mediated through an apoptosis-like mechanism .Physical And Chemical Properties Analysis
The physical properties of 2,3-Dimethylbenzo[a]anthracene include its appearance as yellow to greenish-yellow crystals or a yellow solid . It has a molecular weight of 256.3410 .Safety And Hazards
2,3-Dimethylbenzo[a]anthracene is considered hazardous. It is harmful if swallowed and is suspected of causing cancer . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
The future directions of research on 2,3-Dimethylbenzo[a]anthracene could involve further exploration of its photophysical, photochemical, and biological properties . This could include its use in the biological field and its application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials .
properties
IUPAC Name |
2,3-dimethylbenzo[a]anthracene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16/c1-13-9-17-7-8-18-11-15-5-3-4-6-16(15)12-20(18)19(17)10-14(13)2/h3-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLZYSRLOMZSHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)C3=CC4=CC=CC=C4C=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylbenzo[a]anthracene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

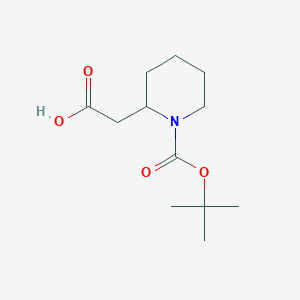
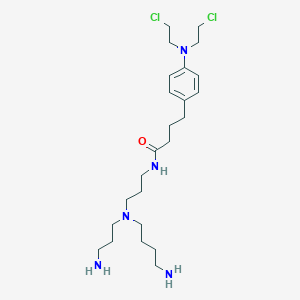
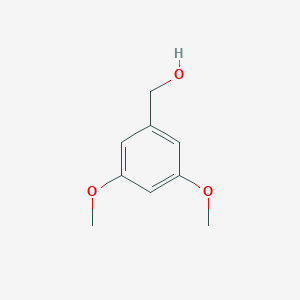

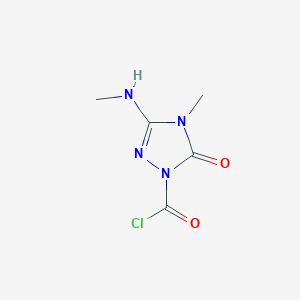

![8-Methylbenz[a]anthracene](/img/structure/B135035.png)
